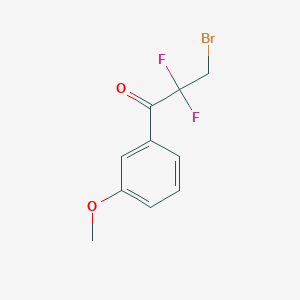

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 2225136-20-7. It has a molecular weight of 279.08 . The IUPAC name for this compound is the same as the given name .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a bromo-difluoro moiety attached to a methoxyphenyl group, makes it suitable for various chemical transformations. It can be used to synthesize complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to create novel drug candidates. Its difluoro component is particularly valuable, as fluorine atoms can significantly alter the biological activity of pharmaceuticals, improving their efficacy and metabolic stability .

Material Science

The presence of fluorine atoms also makes this compound interesting for material science applications. It can be used to modify the properties of polymers and coatings, imparting characteristics like increased resistance to solvents and chemicals .

Catalysis

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one: can act as a ligand in catalysis, particularly in copper-catalyzed reactions. It can facilitate the arylation of various substrates, which is a key step in the synthesis of aromatic compounds .

Peptide and Natural Product Synthesis

The compound’s structure is conducive to the synthesis of peptides and natural products. The bromo group can undergo various coupling reactions, making it a valuable building block for constructing complex natural product analogs .

Agrochemical Development

In the field of agrochemistry, this compound can be used to develop new pesticides and herbicides. The difluoro group can enhance the biological activity of these compounds, making them more effective at lower doses .

Fluorine Chemistry

The compound is significant in the study of fluorine chemistry. Researchers can explore the effects of fluorine substitution on chemical reactivity and stability, contributing to the broader understanding of C-F bond chemistry .

Analytical Standards

Lastly, 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one can be used as an analytical standard in chromatography and mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding . The presence of the methoxyphenyl group may also influence the compound’s interaction with its targets .

Biochemical Pathways

Similar compounds have been shown to undergo intramolecular radical cyclization in aqueous solution , which could potentially affect various biochemical pathways.

Pharmacokinetics

The presence of bromine and fluorine atoms could potentially affect the compound’s bioavailability, as these elements are known to influence the lipophilicity and stability of compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other molecules can affect a compound’s reactivity and stability . .

Eigenschaften

IUPAC Name |

3-bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSXMJKALAUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)

![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)

![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)

![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)